
(S)-aminoglutethimide
Übersicht
Beschreibung
Galloflavin is a compound with the chemical formula C₁₂H₆O₈. It acts as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. LDH catalyzes the conversion of pyruvate to lactate, a crucial step in cellular energy metabolism. Galloflavin’s inhibition of LDH disrupts this process, impacting cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Routes:: Galloflavin can be synthesized using various methods. One common approach involves the reaction of suitable precursors to form the compound. Unfortunately, specific synthetic routes and conditions for Galloflavin’s preparation are not widely documented in the literature.
Industrial Production:: Information on large-scale industrial production methods for Galloflavin remains limited
Analyse Chemischer Reaktionen
Reaktionen:: Galloflavin unterliegt aufgrund seiner speziellen Rolle als LDH-Inhibitor nicht umfangreichen chemischen Umwandlungen. Es interagiert mit Pyruvat und bildet Komplexe, die die LDH-Aktivität hemmen.
Häufige Reagenzien und Bedingungen::- Pyruvat: Galloflavin bindet an Pyruvat und stört die LDH-Funktion.
- Lösungsmittel: Organische Lösungsmittel wie Dimethylsulfoxid (DMSO) werden häufig für Galloflavin-Studien verwendet.
Hauptprodukte:: Das Hauptprodukt der Interaktion von Galloflavin mit LDH ist die Hemmung der Lactatproduktion. Diese Störung beeinflusst den Stoffwechsel und das Wachstum von Krebszellen.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-Aminoglutethimide is a compound with several applications, primarily in the medical and scientific research fields .
Scientific Research Applications
S)-(−)-Aminoglutethimide is useful as an internal standard for separating pyridoglutethimide enantiomers using HPLC (High-Performance Liquid Chromatography) . It can also be used in studies of steroid hormones and their effects on human cytomegalovirus replication within adrenocortical cells .
Medical Applications
Aminoglutethimide (AG), not specifically the (S) enantiomer, has been used to treat various conditions, including Cushing's syndrome, breast cancer, and prostate cancer . It functions as an adrenocortical steroid synthesis inhibitor . AG inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, which leads to a reduction in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .
Cushing's Syndrome
Aminoglutethimide is used to suppress adrenal function in patients with Cushing's syndrome .
Cancer Treatment
AG has been used in treating malignant neoplasms of the female breast and carcinoma in situ of the breast . It has also been explored, with limited effectiveness, in the treatment of prostate cancer . Aminoglutethimide can produce a state of "medical" adrenalectomy by blocking the production of adrenal steroids and the conversion of androgens to estrogens . For breast and prostate cancer treatment, AG is often administered with corticosteroids like hydrocortisone or prednisone to prevent adrenal insufficiency .
Other Medical Uses
AG has been used as an anticonvulsant in the treatment of petit mal epilepsy . It can also treat secondary hyperaldosteronism, edema, adrenocortical carcinoma, and ectopic adrenocorticotropic hormone (ACTH) producing tumors .
Combination Therapy
Wirkmechanismus
Galloflavin’s mechanism involves:
LDH Inhibition: By binding to LDH, Galloflavin prevents the conversion of pyruvate to lactate.
Disruption of Glycolysis: Inhibition of LDH affects glycolytic pathways, impacting ATP production and cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Obwohl Galloflavin aufgrund seiner spezifischen LDH-Inhibition einzigartig ist, umfassen andere verwandte Verbindungen:
Glykolyse-Inhibitoren: Verbindungen, die auf glykolytische Pfade abzielen.
Stoffwechselmodulatoren: Mittel, die den zellulären Stoffwechsel beeinflussen.
Biologische Aktivität
(S)-aminoglutethimide, commonly referred to as aminoglutethimide (AG), is a compound recognized primarily for its role as an aromatase inhibitor and its applications in treating estrogen-dependent cancers. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, case studies, and relevant research findings.
Overview of Aminoglutethimide
Aminoglutethimide is a synthetic compound that inhibits steroidogenesis by blocking the conversion of cholesterol to pregnenolone, thereby reducing the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens. Its primary clinical applications include the treatment of Cushing's syndrome and advanced breast cancer .
The mechanism of action for aminoglutethimide involves:
- Inhibition of Aromatase : AG binds to aromatase, an enzyme crucial for converting androgens to estrogens. This inhibition leads to decreased estrogen levels, which is beneficial in treating hormone-sensitive tumors .
- Steroidogenesis Inhibition : By blocking several enzymatic steps in steroid synthesis, AG effectively induces a state akin to "medical adrenalectomy" by suppressing adrenal steroid production .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its efficacy:
- Absorption : Rapidly absorbed from the gastrointestinal tract with bioavailability comparable between tablet and solution forms.
- Distribution : Exhibits a volume of distribution that remains largely undefined but is noted for its protein binding capacity (21-25%) .
- Metabolism and Excretion : Approximately 34-54% of the administered dose is excreted unchanged in urine within 48 hours, alongside N-acetyl derivatives .
Biological Activity and Case Studies
- Aromatase Inhibition in Breast Cancer :
-
Adverse Effects :
- Despite its therapeutic benefits, aminoglutethimide is associated with agranulocytosis, a severe drop in neutrophil counts that increases infection risk. A notable case involved a patient who developed septicemia linked to AG-induced agranulocytosis . The incidence rate reported in clinical trials was approximately 0.9% among 1,345 patients treated with AG .
-
Free Radical Formation :
- Research has shown that aminoglutethimide can induce protein free radical formation through metabolism by myeloperoxidase (MPO), which may contribute to its adverse effects such as agranulocytosis. This process was evidenced by electron spin resonance spectroscopy detecting phenyl radical adducts derived from AG .
Comparative Efficacy
The following table summarizes the comparative efficacy of aminoglutethimide against other aromatase inhibitors:
Drug Name | Dosage | % Inhibition | Type | IC50 (nM) |
---|---|---|---|---|
Aminoglutethimide | 250 mg 4x/day p.o. | 90.6% | Type II | 4500 |
Exemestane | 25 mg 1x/day p.o. | 97.9% | Type I | 15 |
Fadrozole | 1 mg 1x/day p.o. | 82.4% | Type II | ? |
Eigenschaften
IUPAC Name |
2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHISTVMLJLECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205354, DTXSID30972802 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-80-9, 57288-03-6 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galloflavin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 568-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.